molecular formula C15H11BrN2OS B5699365 N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide

Cat. No. B5699365
M. Wt: 347.2 g/mol
InChI Key: PMADAXDVJKZMIF-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, also known as BBAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-fungal, and insecticidal activities. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has also been shown to exhibit potent anti-fungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of various enzymes and signaling pathways. However, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide, including its potential applications in the development of novel drugs and materials, as well as its potential use as a tool for studying various biological processes. Further studies are needed to determine the safety and efficacy of N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide in humans, as well as its potential side effects and interactions with other drugs. Additionally, the development of new synthesis methods for N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide could help to improve its yield and purity, as well as its potential applications in various fields.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide can be synthesized using a one-pot reaction between 4-bromobenzaldehyde, 2-aminobenzothiazole, and acetic anhydride. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid and yields N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide with a high yield and purity.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a fungicide and insecticide. In material science, N-1,3-benzothiazol-2-yl-2-(4-bromophenyl)acetamide has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMADAXDVJKZMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide

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